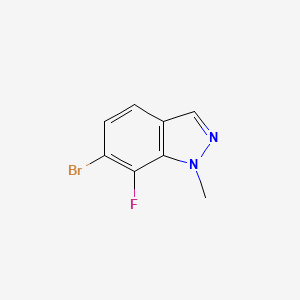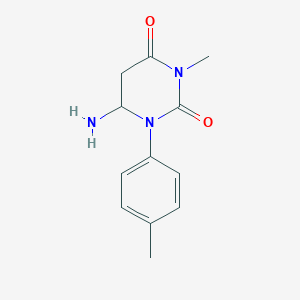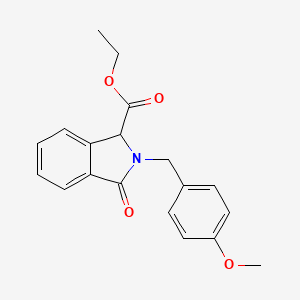
Stannous palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannous palmitate, also known as tin(II) palmitate or stannous hexadecanoate, is a chemical compound with the formula C32H62O4Sn. It is a tin-based organometallic compound where tin is in the +2 oxidation state. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannous palmitate can be synthesized through the reaction of stannous chloride (SnCl2) with palmitic acid (C16H32O2). The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
SnCl2+2C16H32O2→Sn(C16H31O2)2+2HCl
Industrial Production Methods
Industrial production of this compound often involves the same reaction but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions are optimized to ensure maximum yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Stannous palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stannic palmitate (tin(IV) palmitate) in the presence of strong oxidizing agents.
Reduction: It can act as a reducing agent, reducing other compounds while itself being oxidized to stannic compounds.
Substitution: It can participate in substitution reactions where the palmitate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed
Oxidation: Stannic palmitate (Sn(C16H31O2)4).
Reduction: Tin metal (Sn) or stannous oxide (SnO).
Substitution: New organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Stannous palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, plastics, and other materials.
Wirkmechanismus
The mechanism of action of stannous palmitate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannous stearate (tin(II) stearate): Similar in structure but with stearic acid instead of palmitic acid.
Stannous oleate (tin(II) oleate): Contains oleic acid as the ligand.
Stannous acetate (tin(II) acetate): Uses acetic acid as the ligand.
Uniqueness
Stannous palmitate is unique due to its specific fatty acid ligand, which imparts distinct physical and chemical properties. Its long hydrocarbon chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments.
Eigenschaften
Molekularformel |
C16H32O2Sn |
|---|---|
Molekulargewicht |
375.1 g/mol |
InChI |
InChI=1S/C16H32O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
InChI-Schlüssel |
QZLKVQRFTHKQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)





![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)

![1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)

![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)
